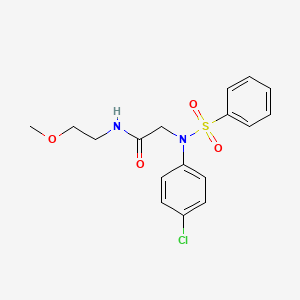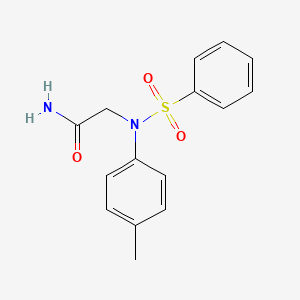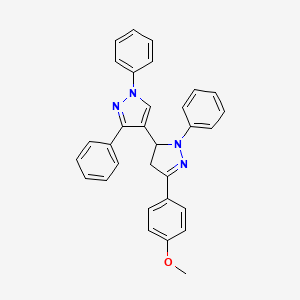![molecular formula C20H22N2O3 B5156988 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5156988.png)
3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone is a chemical compound with a molecular formula of C21H24N2O3. It is a quinazolinone derivative and is known for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes. It is also believed to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease. In addition, it has been shown to exhibit anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easier to handle in lab experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with a focus on identifying the specific enzymes and proteins that it targets. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease, with a focus on identifying the specific receptors that it modulates. Finally, further research could be conducted to investigate its potential use as an anti-diabetic agent.
Métodos De Síntesis
The synthesis of 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone can be achieved through the reaction of ethyl 4-bromobenzoate and 4-aminobutyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzoic acid to form the final product. The synthesis method is relatively simple and can be achieved in a few steps.
Aplicaciones Científicas De Investigación
3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3-[4-(4-ethoxyphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-24-16-9-11-17(12-10-16)25-14-6-5-13-22-15-21-19-8-4-3-7-18(19)20(22)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYAVDPXKJVTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)


![ethyl {5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156921.png)

![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)
![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)




